2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic core with distinct substituents:
- Position 4: A 2-chloro-6-fluorophenyl group, introducing halogen-mediated electronic effects.
- Position 7: A methyl group, enhancing lipophilicity.
- Position 3: A cyano group, influencing electronic distribution and hydrogen-bonding capacity.
- Position 2: An amino group, enabling hydrogen bonding and derivatization.
Below, it is compared with structurally related pyrano-pyridine and pyrano-pyrimidine derivatives.
Properties
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O4/c1-14-11-21-24(22(16(13-29)25(30)35-21)23-17(27)5-4-6-18(23)28)26(32)31(14)10-9-15-7-8-19(33-2)20(12-15)34-3/h4-8,11-12,22H,9-10,30H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPJUKSNAJQYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.91 g/mol. The compound features a pyrano-pyridine core, which is significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed significant cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| HeLa (Cervical) | 3.5 | G2/M phase arrest |
| A549 (Lung) | 4.0 | Inhibition of proliferation |
Antiviral Activity
The compound has also shown promise as an antiviral agent . Preliminary studies suggest that it may inhibit specific viral replication processes. For example, compounds with structural similarities have been found to target adenoviral DNA replication, leading to reduced viral load in infected cells.
Case Studies
-
Study on Anticancer Effects :
A recent study evaluated the anticancer properties of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups . -
Antiviral Mechanism Exploration :
Another investigation focused on the antiviral potential against human adenovirus (HAdV). The study revealed that certain analogues of this compound exhibited potent inhibitory effects on HAdV replication, suggesting potential therapeutic applications in viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Protein Interactions : Similar compounds have been shown to disrupt critical protein-protein interactions involved in cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Variations and Implications
The pyrano[3,2-c]pyridine core is conserved across analogs, but substituent variations at positions 4 and 6 significantly alter physicochemical and biological properties.
Analysis of Substituent Effects
Halogenated Aryl Groups (Position 4): The target compound’s 2-chloro-6-fluorophenyl group combines electron-withdrawing Cl and F, likely enhancing electrophilicity and receptor binding compared to mono-halogenated analogs (e.g., 2-chlorophenyl in or 4-fluorophenyl in ). Bromophenyl (e.g., ) may offer stronger van der Waals interactions but lower metabolic stability.
Methoxy groups may improve solubility but increase molecular weight (~398.8 g/mol estimated).
Biological Activities: While the target compound’s activities are unspecified, analogs like the bromophenyl derivative in exhibit antiproliferative/antitubulin effects, suggesting the core structure’s relevance in oncology.
Synthetic Accessibility: Yields for analogs range from 52% () to 97% (), with reflux times up to 5 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
